molecular formula C12H7F3N2O2 B2369522 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 149771-25-5

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B2369522
CAS No.: 149771-25-5
M. Wt: 268.195
InChI Key: ANRSNMBBSUTAEN-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a phenyl group, a trifluoromethyl group, and a carboxylic acid group

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity and biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid. For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Moreover, the compound’s efficacy could be influenced by the presence of other chemicals or biological entities in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid typically involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired carboxylic acid derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenyl group contributes to its binding interactions with molecular targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRSNMBBSUTAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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